molecular formula C7H10O3 B2377756 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-86-1

3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2377756
CAS RN: 156329-86-1
M. Wt: 142.154
InChI Key: SJSOVZLDIFAAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C7H10O3 . It has an average mass of 142.152 Da and a monoisotopic mass of 142.062988 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic pentane ring with a methoxy group and a carboxylic acid group attached . The InChI code for this compound is 1S/C7H10O3/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 232.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 51.7±6.0 kJ/mol and a flash point of 96.7±20.8 °C . Its index of refraction is 1.533 .

Scientific Research Applications

Synthesis and Incorporation into Peptides

The synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a compound closely related to 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid, has been developed. These derivatives, used as rigid analogues of γ-aminobutyric acid, have been successfully incorporated into linear and cyclic peptides (Pätzel et al., 2004).

Exploration in Medicinal Chemistry

A study conducted by Thirumoorthi and Adsool (2016) demonstrates the synthesis of a potentially useful bicyclo[1.1.1]pentane building block, namely 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, which has been applied as a probe in biological studies, highlighting its relevance in medicinal chemistry (Thirumoorthi & Adsool, 2016).

Study of Acidity and Substituent Effects

Research by Wiberg (2002) investigated the acidities of 3- and 4-substituted bicyclooctane-1-carboxylic acids and 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, contributing to the understanding of substituent effects on acidity in these compounds (Wiberg, 2002).

Structural Analysis and X-ray Crystallography

Luger et al. (2000) performed a detailed room-temperature X-ray structural analysis of a N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid, providing insights into the molecular structure and hydrogen bonding in similar compounds (Luger et al., 2000).

Pharmaceutical Applications

Hughes et al. (2019) explored the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, highlighting the potential of these compounds for incorporation into pharmaceutically relevant amines, which may include derivatives of this compound (Hughes et al., 2019).

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of bicyclo[111]pentanes, which have been reported as useful chemical tools for bioisosteric replacement of aromatic groups . This suggests that the compound may interact with a wide range of targets, depending on the specific aromatic groups it is replacing.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSOVZLDIFAAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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